molecular formula C19H22N4O6 B3311440 2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 946263-68-9

2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No. B3311440
CAS RN: 946263-68-9
M. Wt: 402.4 g/mol
InChI Key: NTNLXVAZOWATBM-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H22N4O6 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The specific biological targets and their roles are still under investigation.

Mode of Action

It is known that phenylmorpholines can interact with various biological targets due to their structural diversity . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Phenylmorpholines are known to interact with a variety of biochemical pathways due to their structural diversity . The downstream effects of these interactions are still being studied.

Result of Action

As a phenylmorpholine derivative, it is expected to have diverse biological activities . .

properties

IUPAC Name

2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6/c1-28-18-12-22(16(10-17(18)24)11-21-5-7-29-8-6-21)13-19(25)20-14-3-2-4-15(9-14)23(26)27/h2-4,9-10,12H,5-8,11,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNLXVAZOWATBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCOCC2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide
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2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide
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2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide
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2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide
Reactant of Route 5
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2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide
Reactant of Route 6
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2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

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